Product packaging for OXA-22 iodide(Cat. No.:)

OXA-22 iodide

Cat. No.: B1254576
M. Wt: 303.21 g/mol
InChI Key: TWNAKQKXXMGYQT-SCLLHFNJSA-M
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Description

Contextualization of Quaternary Ammonium (B1175870) Oxathiolane Derivatives in Pharmaceutical Chemistry

Quaternary ammonium compounds, characterized by a positively charged nitrogen atom bonded to four alkyl or aryl groups, are a significant class in pharmaceutical chemistry. Their permanent positive charge influences their pharmacokinetic properties, such as limited passage across biological membranes like the blood-brain barrier wikipedia.orgwikipedia.org. Oxathiolane derivatives, containing a five-membered ring with one oxygen and one sulfur atom, are also found in various biologically active molecules, including some with potential antiviral properties ontosight.ai. The combination of these functionalities in compounds like OXA-22 iodide creates structures with specific pharmacological profiles.

Overview of Muscarinic Acetylcholine (B1216132) Receptor Agonists as Research Tools

Muscarinic acetylcholine receptors (mAChRs) are a subfamily of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine acs.orgnih.govmdpi.com. They play crucial roles in both the central and peripheral nervous systems, regulating functions such as heart rate, smooth muscle contraction, and cognitive processes wikipedia.orgwikipedia.orgnih.govmdpi.commims.com. Muscarinic agonists are compounds that bind to and activate these receptors, mimicking the effects of acetylcholine acs.orgnih.govnih.govnih.gov. Due to their involvement in numerous physiological processes and their implication in various diseases, including neurological disorders, muscarinic agonists are valuable tools in chemical biology research to study receptor function, signaling pathways, and potential therapeutic interventions acs.orgnih.govmdpi.compsychiatryonline.orgresearchgate.net. Naturally occurring agonists like muscarine, found in certain mushrooms, were among the first parasympathomimetic substances studied wikipedia.orgctdbase.org. Synthetic agonists like carbachol (B1668302) and methacholine (B1211447) are also well-established research tools wikipedia.orgmims.comnih.gov.

Historical Development and Initial Characterization of Cis-2-Methyl-5-trimethylammoniummethyl-1,3-Oxathiolane Iodide

Cis-2-Methyl-5-trimethylammoniummethyl-1,3-Oxathiolane Iodide (this compound) has been identified as a potent muscarinic acetylcholine receptor agonist chemdad.comsigmaaldrich.comuni-leipzig.de. Its development and initial characterization likely stemmed from research into cholinergic compounds and their interactions with acetylcholine receptors. While specific detailed historical accounts of its initial synthesis and characterization were not extensively found, its presence in research libraries like the Library of Pharmacologically Active Compounds (LOPAC) indicates its availability and use as a tool for investigating biological activities uni-leipzig.denih.gov. Studies have characterized it based on its potency and efficacy in activating muscarinic receptors nih.gov.

Detailed research findings on this compound highlight its activity as a muscarinic acetylcholine receptor agonist. For instance, in studies investigating modulators of K2P18.1 two-pore potassium channels, this compound was utilized and characterized for its muscarinic agonist activity. nih.gov

The following table summarizes some of the potency and efficacy data found for this compound in a study examining K2P channel modulation: nih.gov

Compound NameReported Biological ActivityK2P18.1 EC50 (μM)K2P18.1 Maximum Activity (%)K2P9.1 EC50 (μM)K2P9.1 Maximum Activity (%)
This compoundMuscarinic acetylcholine receptor agonist0.06 (± 0.01)166 (± 4.50)≫30-
(+)-cis-Dioxolane iodideMuscarinic acetylcholine receptor agonist0.04 (± 0.01)165 (± 3.00)≫30-
Oxotremorine MethiodideMuscarinic acetylcholine receptor agonist0.24 (± 0.02)171 (± 4.60)≫30-
Acetyl-beta-methylcholine chlorideM1 muscarinic acetylcholine receptor agonist0.65 (± 0.10)184 (± 2.38)≫30-
CarbacholAcetylcholine receptor agonist1.59 (± 0.45)190 (± 9.96)≫30-
Arecoline hydrobromideAcetylcholine receptor agonist2.70 (± 1.58)155 (± 10.8)≫30-

Note: Data extracted from a study on K2P channel modulation where these compounds were used as references or tested for activity. nih.gov

Further research has explored the effects of OXA-22 in specific biological contexts. For example, a study on hematopoietic stem/progenitor cell and leukemic stem cell function investigated OXA-22 as an M3 muscarinic acetylcholine receptor agonist. cardiff.ac.uk This research indicated that OXA-22 elicited an increase in HSC frequency in vivo and enhanced the reconstitution of T cells in competitive transplantation studies. cardiff.ac.uk These findings suggest a role for M3 receptors and cholinergic signaling in these cellular processes and highlight OXA-22's utility in studying these pathways. cardiff.ac.uk

Studies on guinea-pig small intestine also included OXA-22 (cis-2-methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide) among the muscarinic agonists used to investigate potencies at M2 and M3 receptors. nih.gov These studies assessed the agonists' ability to inhibit isoprenaline-evoked cyclic AMP responses (linked to M2 receptors) and evoke inward cationic current (Icat, also believed to be M2-mediated) and intracellular calcium release (linked to M3 receptors). nih.gov The inclusion of OXA-22 in such studies underscores its relevance as a tool for differentiating and characterizing muscarinic receptor subtypes and their downstream signaling pathways in specific tissue types. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18INOS B1254576 OXA-22 iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18INOS

Molecular Weight

303.21 g/mol

IUPAC Name

trimethyl-[[(2R,5R)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide

InChI

InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m1./s1

InChI Key

TWNAKQKXXMGYQT-SCLLHFNJSA-M

Isomeric SMILES

C[C@@H]1O[C@@H](CS1)C[N+](C)(C)C.[I-]

Canonical SMILES

CC1OC(CS1)C[N+](C)(C)C.[I-]

Synonyms

2-methyl-5-trimethylammoniummethyl-1,3-oxathiolane
OXA 22
OXA-22

Origin of Product

United States

Pharmacological Characterization and Molecular Mechanisms of Action

Muscarinic Acetylcholine (B1216132) Receptor Agonist Activity of Cis-2-Methyl-5-trimethylammoniummethyl-1,3-Oxathiolane Iodide

Cis-2-Methyl-5-trimethylammoniummethyl-1,3-Oxathiolane Iodide (OXA-22) is recognized as a potent muscarinic acetylcholine receptor agonist. sigmaaldrich.comchemdad.com This activity is central to its pharmacological profile. Studies have investigated its effects on specific muscarinic receptor subtypes, particularly M2 and M3 receptors, which are prevalent in various tissues, including smooth muscle. nih.gov

Agonist Potency at M3 Muscarinic Acetylcholine Receptors

Research indicates that OXA-22 iodide acts as an agonist at M3 muscarinic acetylcholine receptors. cardiff.ac.ukcardiff.ac.uk The M3 receptor subtype is known to mediate various physiological responses, including smooth muscle contraction and glandular secretion. Studies using guinea-pig small intestine, a tissue known to express M3 receptors, have been employed to assess the potency of muscarinic agonists like OXA-22. nih.gov While specific EC50 or potency values for OXA-22 at M3 receptors from these studies were not explicitly detailed in the provided snippets, its classification as an M3 agonist highlights its ability to activate this receptor subtype. cardiff.ac.ukcardiff.ac.uk

Agonist Potency at M2 Muscarinic Acetylcholine Receptors

Downstream Cellular Signaling Perturbations Evoked by Receptor Activation

Activation of muscarinic acetylcholine receptors by agonists such as this compound triggers a cascade of intracellular signaling events. The specific pathways activated depend on the muscarinic receptor subtype involved. M2 and M3 receptors are known to couple to different G proteins, leading to distinct downstream effects. nih.gov

Modulation of Cyclic AMP Accumulation

M2 muscarinic receptors are typically coupled to pertussis toxin-sensitive G proteins that inhibit adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels. nih.gov Studies investigating the effects of muscarinic agonists on cyclic AMP accumulation in tissues like longitudinal intestinal smooth muscle have explored this signaling pathway. nih.gov While the provided information confirms that muscarinic agonists can inhibit isoprenaline-stimulated cyclic AMP accumulation, specific data detailing the effect of this compound on cAMP levels was not available in the provided search results. nih.gov

Influence on Intracellular Ca2+ Store Release

M3 muscarinic receptors are primarily coupled to G proteins that activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of Ca2+ from intracellular stores, which can lead to an increase in intracellular calcium concentration ([Ca2+]i). nih.govtandfonline.com Studies have assessed the ability of muscarinic agonists to evoke Ca2+-activated K+ current (IK-Ca), which is a consequence of Ca2+ release from intracellular stores mediated by M3 receptor activation. nih.gov OXA-22 was among the agonists studied for its ability to evoke IK-Ca, indicating its influence on intracellular Ca2+ store release. nih.gov

Molecular Interactions with Receptor Binding Sites

The agonist activity of this compound is a result of its binding to the orthosteric site of muscarinic acetylcholine receptors, mimicking the action of the endogenous neurotransmitter acetylcholine. The molecular interactions at the binding site involve specific amino acid residues within the receptor protein and functional groups on the agonist molecule. While detailed structural information on the binding of this compound was not found in the provided snippets, studies on other muscarinic ligands and receptor subtypes highlight the importance of molecular structure and stereochemistry for receptor recognition and functional activity. acs.orgresearchgate.netuni-frankfurt.de The presence of the trimethylammonium group and the 1,3-oxathiolane (B1218472) ring system in this compound are key structural features likely involved in its interaction with the muscarinic receptor binding pocket. ontosight.ai

Ligand-Receptor Binding Affinities and Kinetics (In Vitro)

Detailed in vitro data on the ligand-receptor binding affinities (such as Ki or Kd values) and kinetic parameters (association and dissociation rates) of this compound for the individual muscarinic receptor subtypes (M1-M5) are not extensively available in the examined literature. While the compound is established as a potent muscarinic agonist google.comacs.org, specific quantitative binding data across the receptor subtypes were not found within the scope of this review. Studies on related muscarinic ligands often employ radioligand binding assays and functional assays using cloned human muscarinic receptors expressed in cell lines (e.g., CHO cells) or isolated tissue preparations to determine affinity and efficacy. researchgate.netgoogle.com These methods provide valuable insights into the interaction of ligands with muscarinic receptors, but specific published data for this compound's binding kinetics were not identified.

Stereoselectivity in Receptor Recognition

This compound possesses defined stereochemistry, specifically the (2R,5R) configuration in its 1,3-oxathiolane ring. nih.govresearchgate.net The interaction of chiral ligands with their receptors is often stereoselective, meaning that different stereoisomers of a compound can exhibit different binding affinities, efficacies, and pharmacological profiles at the receptor. researchgate.netnih.govscispace.comresearchgate.net While the importance of stereochemistry for the biological activity of muscarinic ligands is a recognized principle in pharmacology researchgate.netnih.govscispace.comresearchgate.net, specific experimental data directly comparing the binding affinities or functional activities of the (2R,5R) isomer of this compound with its other possible stereoisomers (e.g., (2S,5S), (2R,5S), or (2S,5R)) at muscarinic receptors were not found in the reviewed literature. Research on related compounds with 1,3-oxathiolane or similar heterocyclic rings has demonstrated that stereochemical variations can significantly influence their muscarinic receptor subtype selectivity and activity. researchgate.netresearchgate.net However, without specific comparative data for the stereoisomers of this compound, a detailed discussion of its stereoselectivity in receptor recognition cannot be provided based on the available information.

Investigation of Cis 2 Methyl 5 Trimethylammoniummethyl 1,3 Oxathiolane Iodide in Hematopoietic Research

Effects on Hematopoietic Stem Cell (HSC) Function

Research into OXA-22 iodide has explored its impact on various aspects of HSC function, including their frequency, quiescence, self-renewal, and differentiation potential. These studies contribute to understanding how cholinergic modulation might influence the behavior of these critical cells.

Modulation of HSC Frequency In Vitro and In Vivo

Studies have indicated that this compound can influence the frequency of HSCs. In vivo experiments have shown that the frequency of HSCs was significantly higher in animals treated with this compound compared to control groups cardiff.ac.uk. This suggests a potential role for this compound in expanding the HSC pool within the bone marrow. Preliminary analysis following secondary transplantation of HSCs treated with OXA-22 in vivo also suggested an augmentation of hematopoietic stem and progenitor cell (HSPC) pools, including HSCs, multipotent progenitors (MPP), and hematopoietic progenitor cells (HPC1 and HPC2) cardiff.ac.uk.

Influence on HSC Quiescence and Self-Renewal

While some studies suggest that this compound can enhance the frequency and certain functional capabilities of HSCs, its impact on long-term HSC function, which includes quiescence and self-renewal, appears less pronounced. One study specifically noted that this compound did not affect long-term HSC function or differentiation cardiff.ac.ukcore.ac.uk. However, cholinergic signals in general are known to play a role in preserving HSC quiescence and self-renewal within the bone marrow niche nih.gov. The specific long-term effects of this compound on these processes warrant further investigation to reconcile these findings.

Impact on Hematopoietic Differentiation Potential

The influence of this compound on hematopoietic differentiation potential has also been examined. Research indicates that while this compound did not affect the long-term differentiation of normal HSCs, it demonstrated an ability to alleviate the differentiation block observed in acute myeloid leukemia (AML) cells in vitro cardiff.ac.ukcore.ac.uk. This suggests a differential effect of this compound on normal versus malignant hematopoietic cells. Studies using induced pluripotent stem cells (iPSCs) also assessed the ability of various small molecules, including OXA-22, to potentiate hematopoietic differentiation, although the primary focus in some reports was on other compounds like Yohimbine cardiff.ac.ukcore.ac.uk.

Interactions with Bone Marrow Microenvironment Components

The bone marrow microenvironment, or niche, provides essential signals that regulate HSC behavior. Cholinergic signaling is recognized as a component of this regulatory network, and this compound, as an M3 muscarinic receptor agonist, interacts with this system cardiff.ac.ukcardiff.ac.ukcardiff.ac.ukcam.ac.uk.

Role of Cholinergic Signals in Niche Regulation

Cholinergic signals are integral to the regulation of the bone marrow niche and HSC function cardiff.ac.uknih.govcam.ac.ukcam.ac.uk. Acetylcholine (B1216132), the key neurotransmitter in this system, is released by sympathetic fibers in the endosteal niche and can activate acetylcholine receptors on niche components nih.gov. This signaling pathway contributes to the maintenance of HSC quiescence and self-renewal nih.gov. This compound's activity as a muscarinic acetylcholine receptor agonist positions it to modulate these cholinergic signals within the bone marrow microenvironment cardiff.ac.ukcardiff.ac.ukcore.ac.ukcardiff.ac.uk.

Receptor Expression in Mesenchymal Stromal Cells

Mesenchymal stromal cells (MSCs) are a critical component of the bone marrow niche and play a significant role in supporting HSCs frontiersin.orgmdpi.com. These cells are known to express acetylcholine receptors, including both muscarinic and nicotinic subtypes nih.gov. The expression of these receptors on MSCs allows them to respond to cholinergic signals, influencing their function and their interaction with HSCs nih.govnih.gov. Specifically, activation of α7 nicotinic acetylcholine receptors on Nes-GFPhi cells, which are enriched in HSC niche-forming MSCs, has been shown to induce CXCL12 secretion, a chemokine important for HSC maintenance nih.gov. As an M3 muscarinic receptor agonist, this compound can directly interact with M3 receptors expressed on cells within the bone marrow, potentially including MSCs, thereby influencing niche-mediated regulation of HSCs cardiff.ac.ukcardiff.ac.ukcardiff.ac.uk.

Modulation of Leukaemic Stem Cell Function

Leukaemic stem cells (LSCs) are considered the root cause of therapy resistance and relapse in certain types of leukaemia, such as acute myeloid leukaemia (AML). cardiff.ac.ukcam.ac.uk The ability to therapeutically target LSCs is therefore a significant area of research. cardiff.ac.ukcam.ac.uk Cis-2-Methyl-5-trimethylammoniummethyl-1,3-Oxathiolane Iodide (OXA-22) has been identified as a small molecule with potential in targeting stem cell activity, including that of malignant stem cells within the hematopoietic system. cardiff.ac.uk

Effects on Acute Myeloid Leukaemia (AML) Cell Function In Vitro

In vitro studies have assessed the impact of OXA-22 on human AML cell lines. Research using THP-1 cells, a human monocytic leukaemia cell line, indicated that OXA-22 was able to alleviate the differentiation block typically observed in AML cells. cardiff.ac.uk This effect was assessed by immunophenotyping for myeloid markers. cardiff.ac.uk Notably, this induction of differentiation occurred without negatively affecting the cell cycling status or survival of the AML cells in these in vitro conditions. cardiff.ac.uk

Table 1: In Vitro Effects of OXA-22 on THP-1 AML Cells

TreatmentEffect on Differentiation Block (Immunophenotyping for Myeloid Markers)Impact on Cell Cycling StatusImpact on Cell Survival
OXA-22AlleviatedNo ImpactNo Impact
PhthalylsulfathiazoleNo AlleviationNot specifiedNot specified
YohimbineAlleviatedNo ImpactNo Impact
cardiff.ac.uk

These findings suggest that OXA-22 possesses the ability to potentiate hematopoietic differentiation in AML cells in vitro. cardiff.ac.uk

Molecular Mechanisms Underpinning Leukaemic Cell Response

Cis-2-Methyl-5-trimethylammoniummethyl-1,3-Oxathiolane Iodide (OXA-22) is known to be an agonist of the M3 muscarinic receptor. cardiff.ac.uk Muscarinic receptors are typically found in various tissues, including regions of the brain, lung, and pancreas. cardiff.ac.uk The agonistic activity of OXA-22 on the M3 receptor is considered a potential molecular mechanism through which it exerts its effects on leukaemic cells. Further experimentation is needed to fully elucidate the precise molecular mechanisms by which OXA-22 mediates its effects on leukaemic cell function in vitro and in vivo. cardiff.ac.uk

Structure Activity Relationships Sar and Molecular Design

Conformational Analysis and its Correlation with Biological Activity

The biological activity of muscarinic ligands is highly dependent on their ability to adopt specific conformations that are recognized by the receptor. For cyclic analogs like oxathiolanes, the ring structure imposes constraints on the flexibility of the molecule compared to more flexible agonists like acetylcholine (B1216132). Studies on oxathiolane and related dioxolane muscarinic agonists have emphasized the importance of conformational preferences and their correlation with biological activity researchgate.netepdf.pub. The cis stereochemistry of the substituents at the 2 and 5 positions of the oxathiolane ring in OXA-22 iodide is crucial for its potent muscarinic agonist activity epdf.pub. The preferred conformation of the oxathiolane ring and the orientation of the trimethylammoniummethyl group relative to the ring are key determinants of how effectively the molecule can interact with the muscarinic receptor binding site researchgate.net. Understanding the low-energy conformers and their spatial presentation of the pharmacophoric elements is vital for rationalizing the observed biological activity researchgate.net.

Influence of Oxathiolane Ring Substitutions on Receptor Selectivity and Potency

Substitutions on the oxathiolane ring of muscarinic ligands have a profound impact on both their potency and selectivity for different muscarinic receptor subtypes epdf.pubresearchgate.netnih.govresearchgate.net. In the case of this compound, the methyl group at the 2-position and the trimethylammoniummethyl group at the 5-position, specifically in the cis configuration, are key structural features conferring potent muscarinic agonism epdf.pub. Alterations to these substituents, such as changes in their size, electronic properties, or position, can lead to significant changes in receptor binding and functional activity nih.govepdf.pub. Research on various oxathiolane derivatives has demonstrated that subtle structural modifications can result in varying degrees of selectivity for M1, M2, M3, M4, or M5 receptors researchgate.netnih.govresearchgate.netnih.gov. For instance, some oxathiolane analogs have been explored for their potential selectivity towards M1 or M2 receptors researchgate.netresearchgate.netnih.gov. These studies highlight the intricate relationship between the chemical structure of the oxathiolane core and the resulting pharmacological profile.

Rational Design of Cis-2-Methyl-5-trimethylammoniummethyl-1,3-Oxathiolane Iodide Analogs for Targeted Research

The understanding of the SAR of this compound and related oxathiolane muscarinic agonists has facilitated the rational design of analogs with improved or targeted pharmacological properties researchgate.netresearchgate.netresearchgate.net. Rational design strategies involve making specific modifications to the core structure based on SAR data and computational modeling to achieve desired outcomes, such as enhanced potency, increased receptor subtype selectivity, or altered pharmacokinetic profiles researchgate.netnih.govresearchgate.net. Approaches include exploring different stereoisomers, introducing various substituents on the oxathiolane ring, or modifying the nature and length of the aminoalkyl chain researchgate.netresearchgate.netresearchgate.net. The goal of designing selective agonists is to develop tools for probing the specific roles of individual muscarinic receptor subtypes in various physiological and pathophysiological processes, and potentially to develop therapeutic agents with fewer off-target effects researchgate.netnih.govresearchgate.net. Studies involving "steric complication," such as incorporating the aminoalkyl chain into a rigid ring system, have been employed to investigate its effect on receptor selectivity researchgate.netresearchgate.net.

Analytical Methodologies for Research on Cis 2 Methyl 5 Trimethylammoniummethyl 1,3 Oxathiolane Iodide

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental techniques used to determine the affinity of a compound for specific biological receptors. As OXA-22 iodide is recognized as a muscarinic acetylcholine (B1216132) receptor agonist, these assays are crucial for characterizing its interaction with different muscarinic receptor subtypes cardiff.ac.ukcam.ac.ukcardiff.ac.uk. While specific detailed protocols for this compound binding assays were not extensively detailed in the provided sources, the general principle involves incubating the compound with cell membranes or purified receptors expressing the target of interest. The binding affinity is typically determined by measuring the displacement of a radiolabeled or fluorescent ligand specific for the receptor. Studies investigating muscarinic agonists, including OXA-22, have examined their potencies at receptors like the M3 muscarinic receptor, often using functional readouts that correlate with receptor binding nih.gov.

Cellular Assays for Functional Response (e.g., cAMP, Ca2+ flux)

Cellular assays are employed to assess the functional consequences of this compound binding to its target receptors. Since muscarinic receptors are G protein-coupled receptors, their activation can lead to various intracellular signaling events, including changes in cyclic AMP (cAMP) levels and intracellular calcium (Ca2+) concentrations nih.govembopress.org.

Assays measuring cAMP accumulation or inhibition are used to determine the effect of this compound on adenylyl cyclase activity, which is modulated by certain muscarinic receptor subtypes. For instance, the ability of muscarinic agonists to inhibit isoprenaline-stimulated cAMP accumulation has been examined in relevant tissue preparations nih.gov.

Calcium flux assays are used to monitor changes in intracellular Ca2+ levels upon stimulation with this compound. Muscarinic receptor activation can trigger the release of Ca2+ from intracellular stores or promote Ca2+ influx through ion channels. The potency of agonists for inducing Ca2+ release, for example, by examining their ability to elicit Ca2+-activated potassium currents (I_K_Ca), provides a measure of their functional activity nih.gov. These assays often utilize fluorescent indicators that change their properties upon binding to Ca2+, allowing for real-time monitoring of intracellular calcium dynamics using techniques like fluorescence microscopy or fluorimetry.

Flow Cytometry and Cell Culture Techniques for Hematopoietic Studies

Flow cytometry and cell culture techniques have been instrumental in studying the effects of this compound on hematopoietic cells, particularly in the context of differentiation and leukemia cardiff.ac.ukcam.ac.ukcardiff.ac.uk. Cell culture provides a controlled environment to maintain and manipulate hematopoietic stem and progenitor cells (HSPCs) or leukemia cell lines.

Induced pluripotent stem cells (iPSCs) have been utilized in culture systems to model hematopoietic differentiation cardiff.ac.ukcam.ac.uk. By exposing iPSCs to specific differentiation protocols in the presence or absence of this compound, researchers can assess its influence on the generation of various blood cell lineages.

Flow cytometry is a powerful technique used to analyze and sort cells based on their physical and biochemical characteristics, often through the use of fluorescently labeled antibodies that bind to specific cell surface markers nih.govnih.gov. In hematopoietic studies involving this compound, flow cytometry has been applied to:

Immunophenotyping: Identifying and quantifying different hematopoietic cell populations based on the expression of lineage-specific surface markers (e.g., myeloid markers like CD11b and CD14) cardiff.ac.ukcardiff.ac.uk. This helps determine if this compound promotes differentiation towards specific cell types.

Cell Cycle Analysis: Assessing the distribution of cells within different phases of the cell cycle to understand the impact of this compound on cell proliferation cardiff.ac.uk.

These techniques allow for the quantitative assessment of cellular responses to this compound, such as changes in differentiation status and proliferation rates in both normal and leukemic hematopoietic cells cardiff.ac.ukcardiff.ac.uk.

Gene Expression Analysis in Modulated Cellular Systems

Gene expression analysis is used to investigate how this compound affects the transcriptional profile of cells, providing insights into the molecular pathways involved in its biological effects. By examining the levels of specific messenger RNA (mRNA) molecules, researchers can determine which genes are upregulated or downregulated in response to this compound treatment.

Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is a common method used for this purpose, allowing for the sensitive and quantitative measurement of mRNA levels of target genes nih.govresearchgate.net. In studies involving this compound and hematopoietic differentiation, gene expression analysis has been employed to assess the expression of genes associated with hematopoietic development cardiff.ac.ukcam.ac.uk. This helps to elucidate the molecular mechanisms by which this compound may influence the differentiation process. By analyzing gene expression in modulated cellular systems, such as iPSCs undergoing differentiation or leukemia cell lines treated with this compound, researchers can gain a deeper understanding of the cellular processes affected by this compound.

Computational and Theoretical Studies

Molecular Docking Simulations for Receptor Interaction Prediction

Information regarding molecular docking simulations specifically for OXA-22 iodide is not available in the reviewed literature.

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Dynamics

There is no available research detailing molecular dynamics simulations performed on this compound to understand its dynamic interactions with biological receptors.

Quantum Mechanical Calculations to Probe Electronic Structure and Reactivity

Specific quantum mechanical calculations to analyze the electronic structure and reactivity of this compound have not been reported in the accessible scientific literature.

Future Directions in Research on Cis 2 Methyl 5 Trimethylammoniummethyl 1,3 Oxathiolane Iodide

Elucidation of Comprehensive Molecular Signaling Pathways

A key area for future investigation involves a more comprehensive elucidation of the molecular signaling pathways influenced by Cis-2-Methyl-5-trimethylammoniummethyl-1,3-Oxathiolane Iodide. The compound is known to act as an agonist of the M3 muscarinic receptor cardiff.ac.ukcardiff.ac.uk. While its interaction with this specific receptor subtype has been noted, a detailed understanding of the downstream effects and the complete network of involved signaling cascades remains an area for future research. This could involve exploring its influence on various intracellular pathways and how these interactions translate into observed biological effects. Research into other compounds has utilized techniques like single-cell RNA-sequencing to uncover transcriptional states and fate decisions, which could be a relevant approach for studying the effects of OXA-22 iodide on cellular processes cam.ac.uk. Studies on other compounds have also investigated the involvement of pathways such as ERK/mTOR signaling frontiersin.org. Future work could aim to map the complete signaling landscape affected by this compound binding to the M3 receptor and potentially other targets.

Exploration of Novel Therapeutic Research Applications (Excluding Clinical Trials)

Beyond its established roles, future research aims to explore novel therapeutic research applications for Cis-2-Methyl-5-trimethylammoniummethyl-1,3-Oxathiolane Iodide, strictly excluding clinical trials. Oxathiolanes, in general, have been studied for various biological activities, including potential antiviral, antibacterial, and antifungal properties ontosight.ai. These properties suggest that Cis-2-Methyl-5-trimethylammoniummethyl-1,3-Oxathiolane Iodide and its analogs could be candidates for research into new drug development ontosight.ai. Specifically, research has indicated that OXA-22 can influence stem cell activity, including enhancing the frequency of hematopoietic stem cells (HSCs) in vivo and improving their functional capabilities in transplantation settings in research models cardiff.ac.ukcardiff.ac.uk. There is also research suggesting its potential to drive proliferation of acute myeloid leukemia (AML) leukemia stem cells (LSCs) in vivo, which could inform strategies to target these cells by exhausting their potential through induced differentiation or other cell fates like apoptosis in research settings cardiff.ac.uk. Future research could focus on further investigating these effects in various in vitro and in vivo research models to understand the underlying mechanisms and explore potential non-clinical therapeutic strategies.

Development of Advanced Synthetic Strategies for Complex Analogs

The development of advanced synthetic strategies is crucial for creating complex analogs of Cis-2-Methyl-5-trimethylammoniummethyl-1,3-Oxathiolane Iodide for research purposes. The synthesis of oxathiolane derivatives often involves the formation of the oxathiolane ring and the introduction of specific functional groups ontosight.ai. Research into the synthesis of 1,3-oxathiolane (B1218472) nucleoside analogues, for instance, has explored various approaches, including reactions between aldehydes and mercaptoacetic acid derivatives, and coupling with nucleobases nih.govbeilstein-journals.org. Future research in this area could focus on developing more efficient, stereoselective, and versatile synthetic routes to produce a wider range of this compound analogs with precise structural modifications nih.govmit.edu. This includes exploring new catalysts, reaction conditions, and methodologies to control the stereochemistry and regiochemistry of the resulting compounds mit.edugoogle.com. Advances in synthetic chemistry, such as tandem reactions and the use of specific catalysts, are continuously being explored for the construction of heterocyclic systems, which could be relevant for the synthesis of complex oxathiolane structures chim.itacs.org.

Deeper Investigation into Stereo- and Regioselective Synthesis of Oxathiolane Derivatives

A deeper investigation into the stereo- and regioselective synthesis of oxathiolane derivatives, including Cis-2-Methyl-5-trimethylammoniummethyl-1,3-Oxathiolane Iodide, is essential for future research. The biological activity of oxathiolane compounds can be highly dependent on their stereochemistry epdf.pub. Achieving high stereoselectivity (controlling the relative or absolute configuration of stereocenters) and regioselectivity (controlling the position of chemical transformation) during synthesis is therefore paramount for producing pure isomers for biological evaluation mit.edugoogle.com. Previous research on oxathiolane nucleosides has highlighted the importance of stereoselective coupling reactions to obtain desired isomers nih.govbeilstein-journals.org. Future research directions include developing novel catalytic systems and synthetic methodologies that allow for precise control over the stereo- and regiochemical outcomes of oxathiolane ring formation and subsequent functionalization mit.edugoogle.com. This could involve exploring chiral catalysts, optimized reaction conditions, and innovative synthetic routes to selectively generate specific stereoisomers and regioisomers of this compound and its analogs for detailed study of their biological properties.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to characterize the enzymatic activity and substrate specificity of OXA-22 iodide?

  • Methodological Answer : Utilize kinetic assays (e.g., spectrophotometric monitoring of β-lactam hydrolysis) to quantify catalytic efficiency (kcat/Kmk_{cat}/K_m) against substrates like benzylpenicillin, cloxacillin, and narrow-spectrum cephalosporins . Pair this with molecular docking simulations to map active-site interactions, as OXA-22 exhibits limited hydrolysis of oxyimino-cephalosporins compared to other OXA subfamilies . Include controls with non-inducible β-lactamases (e.g., from Bacteroides uniformis) to isolate OXA-22-specific activity .

Q. How can researchers experimentally determine the induction mechanism of OXA-22 expression in Ralstonia pickettii?

  • Methodological Answer : Expose R. pickettii cultures to sub-inhibitory concentrations of β-lactams (e.g., amoxicillin) and quantify OXA-22 mRNA levels via RT-qPCR. Compare results with strains lacking ORF-RP3, a regulatory gene critical for β-lactamase induction, to confirm its role in transcriptional activation . Supplement with Western blotting to correlate mRNA levels with protein expression. Note that OXA-22 induction is not observed in non-inducible species like Capnocytophaga sputigena, which can serve as negative controls .

Advanced Research Questions

Q. What strategies resolve contradictions in OXA-22’s reported hydrolysis profiles across studies?

  • Methodological Answer : Perform comparative assays under standardized conditions (pH, temperature, ionic strength) to minimize variability. For example, discrepancies in cephalosporin hydrolysis may arise from differences in assay buffers or enzyme purity. Cross-validate findings using isogenic strains expressing OXA-22 versus OXA-60, as the latter has a narrower substrate range (e.g., hydrolyzes piperacillin but not cefaclor) . Meta-analyses of kinetic data from multiple studies (e.g., VmaxV_{max}, KmK_m) can identify systemic biases .

Q. How can researchers investigate the role of ORF-RP3 in global regulation beyond β-lactamase induction?

  • Methodological Answer : Conduct transcriptomic profiling (RNA-seq) of R. pickettii wild-type versus ORF-RP3 knockout strains under β-lactam stress. Analyze differentially expressed genes linked to stress responses (e.g., heat shock, osmotic tolerance) and virulence pathways. Complement with phenotypic assays measuring growth kinetics under stress conditions (pH shifts, thermal exposure) . Use chromatin immunoprecipitation (ChIP-seq) to identify ORF-RP3 binding sites, clarifying its regulatory network .

Q. What experimental designs validate the evolutionary success of OXA-22 compared to homologous enzymes like BRO-1?

  • Methodological Answer : Construct phylogenetic trees using amino acid sequences of OXA-22, BRO-1, and related β-lactamases to identify conserved residues linked to enhanced catalytic efficiency. Perform competition assays in chemostats, co-culturing R. pickettii (OXA-22) with BRO-1-expressing strains under β-lactam selection pressure. Monitor population dynamics via flow cytometry or CFU counts to assess fitness advantages .

Data Analysis and Reproducibility

Q. How should researchers handle raw data from OXA-22 kinetic studies to ensure reproducibility?

  • Methodological Answer : Publish raw spectrophotometric traces, processed kinetic parameters (kcatk_{cat}, KmK_m), and statistical uncertainties in supplementary materials. Use tools like GraphPad Prism or R for data normalization and error propagation analysis . Reference standardized protocols (e.g., CLSI guidelines) for assay conditions .

Q. What bioinformatic tools are essential for analyzing OXA-22 genetic environments and mobile genetic elements?

  • Methodological Answer : Annotate blaOXA-22 flanking regions using tools like RAST or Prokka to identify insertion sequences (IS elements) and integrons. Compare with blaOXA-48 and blaOXA-24 genetic contexts to infer horizontal transfer mechanisms . Use BLASTn/BLASTp to detect homologous regulatory elements (e.g., XerC/XerD recombinase binding sites) .

Cross-Disciplinary Considerations

Q. How can structural biology techniques elucidate OXA-22’s resistance profile against newer β-lactam/β-lactamase inhibitor combinations?

  • Methodological Answer : Solve OXA-22’s crystal structure via X-ray crystallography (≤2.5 Å resolution) to map interactions with inhibitors like avibactam. Perform molecular dynamics simulations to assess inhibitor binding stability. Validate with microbiological assays (e.g., checkerboard synergy tests) using inhibitor-supplemented agar plates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.